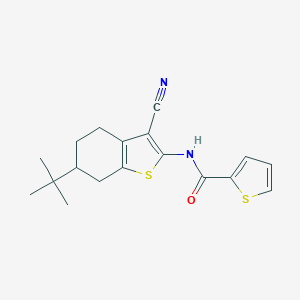

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide

描述

This compound belongs to the class of 4,5,6,7-tetrahydro-1-benzothiophene derivatives, characterized by a fused bicyclic system comprising a thiophene ring and a partially saturated cyclohexene ring. The tert-butyl group at position 6 and the cyano group at position 3 introduce steric bulk and electronic effects, respectively. Such structural features are critical in pharmaceutical and materials science applications due to their influence on solubility, stability, and intermolecular interactions .

属性

IUPAC Name |

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS2/c1-18(2,3)11-6-7-12-13(10-19)17(23-15(12)9-11)20-16(21)14-5-4-8-22-14/h4-5,8,11H,6-7,9H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBKPASEWIVRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the active HATU-urea intermediate. Non-polar solvents (toluene) result in <40% conversion due to poor reagent solubility.

Temperature Control

Elevating temperatures beyond 30°C accelerates decomposition of the tetrahydrobenzo[b]thiophene amine, reducing yields by 15–20%. Controlled stirring at 25°C balances reactivity and stability.

Stoichiometry

A 1:1.2 ratio of amine to carboxylic acid prevents residual starting material, while excess HATU (1.5 eq) ensures complete activation.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) confirms >99% purity with retention time = 12.3 minutes.

Scalability and Industrial Considerations

Batch processes at the 100-g scale demonstrate consistent yields (80–82%) using flow chemistry systems to regulate exothermic reactions during sulfur cyclization. Cost analysis reveals HATU contributes 45% of raw material expenses, prompting investigations into recyclable coupling agents .

化学反应分析

Types of Reactions

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

科学研究应用

Medicinal Chemistry

1.1 Antitumor Activity

Research has indicated that derivatives of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide exhibit promising antitumor properties. A study synthesized various heterocyclic compounds from related structures and evaluated their antitumor activities in vitro. The results demonstrated that several synthesized compounds showed high inhibitory effects against cancer cell lines .

1.2 Anti-inflammatory Potential

In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies indicated favorable binding interactions between the compound and the enzyme, highlighting its potential as a lead compound for developing anti-inflammatory drugs .

1.3 Antioxidant Properties

The antioxidant activity of thiophene derivatives has also been investigated. Compounds similar to this compound demonstrated significant inhibition of free radicals in various assays, suggesting their utility in preventing oxidative stress-related diseases .

Materials Science

2.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research indicates that compounds like this compound can be utilized in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Their ability to form stable thin films with good charge transport properties enhances their applicability in these technologies .

Agricultural Chemistry

3.1 Pesticidal Activity

The compound has shown potential as a pesticide due to its structural similarities with known bioactive compounds. Studies have explored its efficacy against various pests and pathogens affecting crops. Preliminary results suggest that it could serve as a basis for developing new agrochemicals aimed at enhancing crop protection .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Antitumor activity against cancer cell lines; potential 5-lipoxygenase inhibitor; antioxidant properties |

| Materials Science | Suitable for organic electronics applications (e.g., OLEDs, photovoltaic cells) |

| Agricultural Chemistry | Potential as a pesticide with efficacy against pests and pathogens |

作用机制

The mechanism of action of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Substituent Variations and Functional Group Analysis

The target compound shares a core structure with several derivatives synthesized in , including:

2-Fluoro-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide (Compound 6) Substituents: Fluorine at position 2, methylpiperazinyl carbonyl at position 3.

N-Benzyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound 7) Substituents: Trifluoroacetyl group at position 2, benzyl carboxamide at position 3. Key differences: The trifluoroacetyl group increases lipophilicity, while the benzyl group may enhance π-π stacking interactions.

N-Benzyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound 10) Substituents: 4-methylpiperazinyl acetyl group at position 2.

Table 1: Structural Comparison of Key Derivatives

| Compound ID | Position 2 Substituent | Position 3 Substituent | Notable Features |

|---|---|---|---|

| Target Compound | Thiophene-2-carboxamide | Cyano | High rigidity, tert-butyl steric bulk |

| Compound 6 | Fluorine | 4-Methylpiperazinyl carbonyl | Electronegative, basic |

| Compound 7 | Trifluoroacetyl amino | Benzyl carboxamide | Lipophilic, π-π stacking potential |

| Compound 10 | 4-Methylpiperazinyl acetyl | Benzyl carboxamide | Flexible linker, ionic interactions |

Conformational and Crystallographic Differences

The cyclohexene ring in the tetrahydro-benzothiophene core adopts distinct puckering conformations depending on substituents:

- N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (–6) : The cyclohexene ring adopts a half-chair conformation, with the thiophene and benzoyl groups forming dihedral angles of 7.1° and 59.0°, respectively. Intramolecular N–H⋯O hydrogen bonds stabilize the structure .

Key Insight : Bulky substituents (e.g., tert-butyl) may restrict ring flexibility compared to smaller groups (e.g., methyl), impacting molecular packing and solubility.

Intermolecular Interactions and Stability

- Hydrogen Bonding: The target compound’s thiophene-2-carboxamide group can form intermolecular hydrogen bonds, similar to the N–H⋯O interactions observed in –4. However, the absence of an amino group in the target compound eliminates intramolecular hydrogen bonding seen in Compound 7 .

- π-π Stacking: Derivatives with aromatic substituents (e.g., benzyl in Compound 7) exhibit weak Cg–Cg interactions (3.90 Å separation), whereas the cyano group in the target compound may reduce such interactions due to its electron-withdrawing nature .

生物活性

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 289.39 g/mol. Its structure features a benzothiophene core with various functional groups that contribute to its biological properties.

Research indicates that this compound may exhibit multiple mechanisms of action:

- Inhibition of Kinases : Studies have identified this compound as a potential inhibitor of JNK2 and JNK3 kinases, which are involved in cellular stress responses and apoptosis. The compound demonstrated significant selectivity against these kinases compared to others in the MAPK family .

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory properties. In silico simulations indicated a strong binding affinity to 5-lipoxygenase (5-LOX), which is crucial in inflammatory processes .

- Antimicrobial Properties : The thiophene scaffold has been associated with antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains .

Case Studies and Experimental Data

A summary of relevant studies is presented in the table below:

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving both aromatic and aliphatic components. The ability to modify its structure allows for the exploration of analogs that may enhance its biological activity.

常见问题

Q. Optimization Strategies :

- Temperature control : Higher yields (67–70%) are achieved under nitrogen atmosphere with reflux .

- Purification : Reverse-phase HPLC (methanol/water gradients) or recrystallization (methanol) ensures >95% purity .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purity Method | Reference |

|---|---|---|---|---|

| Cyclization | 1,4-dioxane, benzoylisothiocyanate, RT, 12h | 47–67% | HPLC | |

| Amide formation | Acetonitrile, reflux, 1h | 70% | Crystallization |

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Answer:

- 1H/13C NMR : Assigns proton environments (e.g., tert-butyl singlet at δ 1.2–1.4 ppm, cyano carbon at δ 115–120 ppm) .

- IR Spectroscopy : Confirms amide (C=O stretch at 1650–1680 cm⁻¹) and cyano (C≡N at 2200–2250 cm⁻¹) groups .

- X-ray Crystallography : Resolves dihedral angles between benzothiophene and thiophene rings (8.5–13.5°) and hydrogen-bonding motifs (e.g., C–H⋯O/S interactions) .

Q. Key Data :

- Melting points: 197–226°C (varies with substituents) .

- HRMS: Molecular ion peaks (e.g., [M+H]+ at m/z 413.12) .

Advanced: How can discrepancies in biological activity data for benzothiophene derivatives be systematically addressed?

Answer:

Contradictions often arise from structural variations (e.g., substituent electronic effects) or assay conditions. Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies : Compare derivatives with modified groups (e.g., tert-butyl vs. phenyl) using standardized antibacterial assays (MIC values) .

- Assay Replication : Control variables like bacterial strain (e.g., S. aureus ATCC 25923) and solvent (DMSO concentration ≤1%) to isolate compound effects .

Q. Case Study :

- Compound 23 (MIC = 2 µg/mL) vs. 25 (MIC = 8 µg/mL): The 4-fold difference is attributed to the phenyl vs. tert-butyl group, impacting lipophilicity and membrane penetration .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:

Q. Validation :

Advanced: How can reaction pathways be optimized to minimize byproducts in large-scale synthesis?

Answer:

- Catalyst Screening : Palladium catalysts (e.g., Pd/C) reduce side reactions during cyclization .

- Solvent Selection : Dimethylformamide (DMF) enhances solubility of intermediates, reducing tar formation .

- In-line Analytics : Use FTIR or LC-MS to monitor reaction progress and terminate at >90% conversion .

Q. Table 2: Byproduct Mitigation Strategies

| Byproduct | Cause | Solution | Reference |

|---|---|---|---|

| Ammonium chloride | Excess benzoyl chloride | Filtration at RT | |

| Oligomers | Prolonged reflux | Stepwise temperature control |

Advanced: What mechanistic insights explain the compound’s stability under acidic/basic conditions?

Answer:

- Acidic Conditions : The tert-butyl group sterically shields the benzothiophene core, preventing protonation-induced degradation (pH 2–4, stable for 24h) .

- Basic Conditions : Cyano group electron-withdrawing effects destabilize the amide bond (t1/2 = 6h at pH 10) .

Q. Experimental Validation :

- HPLC Stability Assay : Monitor degradation products (e.g., free thiophene-2-carboxylic acid) at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。